1,8-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile
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Overview
Description
1,8-Diazatetracyclo[124002,708,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 1,8-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile typically involves multistep reactions starting from simpler organic molecules. The synthetic route often includes the formation of intermediate bicyclic or tricyclic compounds, followed by cyclization and functional group modifications to achieve the final tetracyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1,8-Diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents include halides and amines.
Addition: Addition reactions, such as hydrogenation, can be performed to add hydrogen atoms across double bonds in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,8-Diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,8-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,8-Diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-triene: This compound has a simpler bicyclic structure and different chemical properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a catalyst and non-nucleophilic base in organic synthesis.
(1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene: This compound has a different bicyclic structure and is used in various chemical applications.
The uniqueness of this compound lies in its complex tetracyclic structure, which imparts distinct chemical and physical properties, making it valuable for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,8-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2(7),3,5-triene-4,5-dicarbonitrile |
InChI |
InChI=1S/C18H20N4/c19-11-13-9-17-18(10-14(13)12-20)22-8-4-2-6-16(22)15-5-1-3-7-21(15)17/h9-10,15-16H,1-8H2 |
InChI Key |
BIBNEWIOGPZHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3CCCCN3C4=C2C=C(C(=C4)C#N)C#N |
Origin of Product |
United States |
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